molecular formula C29H28N4O4 B11209318 7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11209318
M. Wt: 496.6 g/mol
InChI Key: CFMGMCUHIORYCN-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many bioactive molecules. The presence of ethoxyphenyl, phenyl, and trimethoxyphenyl groups enhances its chemical properties, making it a valuable candidate for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl, phenyl, and trimethoxyphenyl groups through various coupling reactions. Key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The ethoxyphenyl, phenyl, and trimethoxyphenyl groups are introduced using Suzuki or Heck coupling reactions, often catalyzed by palladium complexes.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it useful in elucidating mechanisms of action.

Medicine

Medically, this compound has shown potential in the development of new drugs. Its structural features allow it to bind to various biological targets, making it a candidate for anti-cancer, anti-inflammatory, and anti-microbial therapies.

Industry

In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple targets makes it a versatile compound in scientific research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C29H28N4O4/c1-5-37-22-13-11-21(12-14-22)33-17-23(19-9-7-6-8-10-19)26-28(30-18-31-29(26)33)32-20-15-24(34-2)27(36-4)25(16-20)35-3/h6-18H,5H2,1-4H3,(H,30,31,32)

InChI Key

CFMGMCUHIORYCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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